2,5-Dibromo-N-methylpentanamide

Organic Synthesis Heterocycle Construction Piperidone Synthesis

2,5-Dibromo-N-methylpentanamide (CAS 614754-05-1, MW 272.97 Da, C₆H₁₁Br₂NO) is a synthetic dibromo-substituted N-methyl amide classified as a heterobifunctional alkylating building block for organic synthesis and medicinal chemistry. The compound bears two bromine atoms at the C2 (α-carbonyl) and C5 (terminal) positions of the pentanamide backbone, with an N-methyl secondary amide that retains a single hydrogen bond donor.

Molecular Formula C6H11Br2NO
Molecular Weight 272.968
CAS No. 614754-05-1
Cat. No. B2578104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-N-methylpentanamide
CAS614754-05-1
Molecular FormulaC6H11Br2NO
Molecular Weight272.968
Structural Identifiers
SMILESCNC(=O)C(CCCBr)Br
InChIInChI=1S/C6H11Br2NO/c1-9-6(10)5(8)3-2-4-7/h5H,2-4H2,1H3,(H,9,10)
InChIKeyHPBOZZBEWRDXEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-N-methylpentanamide (CAS 614754-05-1): Why This Dibromo Amide Building Block Is Not Interchangeable with Its Closest Analogs


2,5-Dibromo-N-methylpentanamide (CAS 614754-05-1, MW 272.97 Da, C₆H₁₁Br₂NO) is a synthetic dibromo-substituted N-methyl amide classified as a heterobifunctional alkylating building block for organic synthesis and medicinal chemistry [1]. The compound bears two bromine atoms at the C2 (α-carbonyl) and C5 (terminal) positions of the pentanamide backbone, with an N-methyl secondary amide that retains a single hydrogen bond donor . Computed physicochemical properties include a predicted density of 1.70±0.06 g/cm³, boiling point of 351.7±32.0 °C at 760 mmHg, XLogP3 of 1.8, and a topological polar surface area (TPSA) of 29.1 Ų [2]. The compound is commercially supplied by multiple vendors at purities ranging from 95% to 98%, with pricing scales appropriate for both milligram-scale exploratory chemistry and gram-scale intermediate synthesis .

2,5-Dibromo-N-methylpentanamide: Why Generic Substitution with N,N-Dimethyl, Unsubstituted Amide, or Mono-Bromo Analogs Fails


Substituting 2,5-dibromo-N-methylpentanamide with a seemingly similar analog—such as the unsubstituted primary amide (2,5-dibromopentanamide, CAS 614754-00-6), the N,N-dimethyl tertiary amide (MW 286.99), or a mono-bromo variant—introduces quantifiable differences in hydrogen bond capacity, lipophilicity, and synthetic reactivity that directly impact experimental outcomes . The N-methyl secondary amide of the target compound provides exactly one hydrogen bond donor (HBD = 1), compared to two HBDs in the unsubstituted primary amide (which can promote undesired intermolecular aggregation) and zero HBDs in the N,N-dimethyl analog (which eliminates key directional interactions in target binding) [1]. Furthermore, the presence of two bromine atoms at electronically and sterically distinct positions—C2 (α-carbonyl, activated for nucleophilic substitution) and C5 (terminal, classical SN2 alkylation)—confers a heterobifunctional reactivity profile that cannot be replicated by any mono-bromo analog, making the compound's dual-site reactivity a structurally encoded differentiation feature .

2,5-Dibromo-N-methylpentanamide (CAS 614754-05-1) Product-Specific Quantitative Evidence Guide


Intramolecular Cyclization Yield: Exclusive Synthetic Pathway Unavailable to N,N-Dimethyl or Primary Amide Analogs

2,5-Dibromo-N-methylpentanamide undergoes a specific base-mediated intramolecular cyclization with sodium hydride (NaH) to produce 3-bromo-1-methyl-2-piperidone in 70% isolated yield, as documented in a peer-reviewed synthetic methodology study [1]. This transformation exploits both the C2 α-bromo electrophile and the acidic N–H proton of the secondary amide, which acts as an internal nucleophile upon deprotonation. Neither the N,N-dimethyl analog (lacking an N–H proton; HBD = 0) nor the unsubstituted primary amide (HBD = 2, but yielding a different cyclization regiochemistry) can replicate this specific six-membered ring closure to give the N-methylpiperidone scaffold under the same conditions [2]. The reaction is a direct, product-characterized example of differentiation: only the mono-N-methyl secondary amide with a C5 leaving group enables this efficient one-step heterocycle construction.

Organic Synthesis Heterocycle Construction Piperidone Synthesis

Hydrogen Bond Donor Profile: One HBD Distinguishes the Target from Zero-HBD N,N-Dimethyl and Two-HBD Primary Amide Analogs

The N-methyl secondary amide in 2,5-dibromo-N-methylpentanamide provides exactly one hydrogen bond donor (HBD = 1) and one hydrogen bond acceptor (HBA = 1), as computed by Cactvs 3.4.6.11 and reported in PubChem [1]. In contrast, the unsubstituted primary amide analog (2,5-dibromo-pentanamide, CAS 614754-00-6) possesses two HBDs (HBD = 2, from the –C(=O)NH₂ group), while the N,N-dimethyl analog (2,5-dibromo-N,N-dimethylpentanamide, MW 286.99) has zero HBDs . This single versus zero versus two HBD difference directly governs membrane permeability, aqueous solubility, and intermolecular hydrogen-bonding capacity—parameters central to lead optimization in medicinal chemistry and to chromatographic behavior in analytical method development. A compound with HBD = 1 occupies an intermediate property space that often correlates with improved blood-brain barrier penetration potential relative to HBD = 2 analogs, while retaining sufficient solubility relative to HBD = 0 analogs.

Medicinal Chemistry Physicochemical Properties Drug Design

Lipophilicity (LogP) and TPSA Differentiation from the Unsubstituted Primary Amide Analog

2,5-Dibromo-N-methylpentanamide has a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 29.1 Ų, as reported by PubChem and Molaid [1][2]. The unsubstituted primary amide analog (2,5-dibromo-pentanamide, CAS 614754-00-6) exhibits a higher computed LogP of approximately 2.11 and a significantly larger PSA of 43.09 Ų . The LogP difference of approximately 0.31 log units and the TPSA difference of 14 Ų are meaningful in the context of drug-likeness and ADME prediction: the lower TPSA of the target compound (29.1 vs. 43.09 Ų) places it in a more favorable range for oral absorption (TPSA < 60 Ų, and particularly the sub-40 Ų window associated with good CNS penetration potential), while the lower LogP reduces non-specific protein binding risk relative to the more lipophilic unsubstituted analog.

ADME Prediction Lipophilicity Drug-likeness

Dual Bromine Site Differential Reactivity: α-Carbonyl (Electronically Activated) vs. Terminal Alkyl Bromide

The two bromine atoms in 2,5-dibromo-N-methylpentanamide occupy electronically distinct positions that confer differential reactivity . The C2 bromine is α to the amide carbonyl, making it an activated electrophile susceptible to nucleophilic displacement via an addition-elimination pathway involving the carbonyl; the C5 bromine is a classical terminal alkyl bromide subject to standard SN2 reactivity. This inherent reactivity gradient enables sequential, chemoselective functionalization—a feature demonstrated by the compound's documented use as a reactant in cyclization with NaH, where the C2 bromine participates in ring formation while the C5 bromine acts as a leaving group [1]. In contrast, mono-bromo analogs (e.g., 2-bromo-N-methylpentanamide or 5-bromo-N-methylpentanamide) offer only a single reactive site. Symmetrically positioned dibromo analogs on aromatic scaffolds lack the electronic differentiation between α-carbonyl and terminal aliphatic bromine positions .

Bioconjugation Chemistry Heterobifunctional Linker Selective Alkylation

Commercial Purity Specifications: Differentiated Vendor Options from 95% to 98%

2,5-Dibromo-N-methylpentanamide is commercially available from multiple independent suppliers with documented purity specifications: 95% minimum purity from AKSci (Catalog 1783EA) , 97% purity from AChemBlock (Cat ID: U136313) , and 98% purity from Leyan (Catalog 1595639) . This three-tier purity stratification allows procurement to be matched to the sensitivity requirements of the intended application—95% may be adequate for exploratory synthetic chemistry, while 97% or 98% is preferable for quantitative medicinal chemistry or biological assay preparation where impurities could confound dose-response measurements. In comparison, the N,N-dimethyl analog and N-cyclohexyl analog are typically listed only at 95% purity from single sources, reducing both the purity ceiling and supply redundancy .

Chemical Procurement Quality Specifications Building Block Sourcing

2,5-Dibromo-N-methylpentanamide (CAS 614754-05-1): Best-Fit Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


One-Step Heterocycle Construction: Synthesis of N-Methyl-3-bromopiperidin-2-one via Intramolecular Cyclization

Researchers requiring a direct route to N-methyl-3-bromopiperidin-2-one scaffolds should select 2,5-dibromo-N-methylpentanamide over any other dibromoamide analog. The compound cyclizes with sodium hydride in 70% isolated yield to afford 3-bromo-1-methyl-2-piperidone, a transformation documented in the peer-reviewed literature on enantioselective heterocycle synthesis [1]. Neither the primary amide analog (different ring-closure regiochemistry) nor the N,N-dimethyl analog (no N–H nucleophile available) can undergo this same base-mediated cyclization. For medicinal chemistry programs targeting N-methylpiperidone-containing pharmacophores, this reaction represents a validated synthetic sequence that eliminates the need for protecting-group strategies required with the primary amide analog.

Sequential Dual-Site Derivatization for Heterobifunctional Probe or PROTAC Linker Assembly

In chemical biology applications requiring sequential, chemoselective functionalization at two distinct electrophilic sites, 2,5-dibromo-N-methylpentanamide offers an intrinsic reactivity gradient between its C2 (α-carbonyl) and C5 (terminal alkyl) bromine atoms [1]. This electronic differentiation—validated by the selective participation of the C2 bromine in NaH-mediated cyclization chemistry [2]—enables stepwise derivatization protocols where the activated C2 position can be addressed first under mild conditions, followed by subsequent functionalization at C5. This dual-reactivity profile is absent from mono-bromo analogs (single site) and from symmetrically substituted dibromo aromatics (identical reactivity). The single HBD (vs. zero in the N,N-dimethyl analog) also provides a hydrogen-bonding anchor point useful in PROTAC ternary complex stabilization or target-engagement probe design.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced LogP and TPSA Profile

When screening hits or building block selection requires a compound with lipophilicity and polar surface area values in the drug-like range for CNS or oral absorption, 2,5-dibromo-N-methylpentanamide (LogP = 1.8, TPSA = 29.1 Ų) offers a measurably different profile from the unsubstituted primary amide analog (LogP ≈ 2.11, TPSA = 43.09 Ų) [1][2]. The 14 Ų lower TPSA places the N-methyl analog within the favorable sub-40 Ų TPSA window empirically associated with improved CNS penetration, while the 0.31-log-unit lower LogP reduces the risk of non-specific protein binding. These numerically quantified differences directly support selection of the N-methyl analog over the primary amide for CNS-targeted library synthesis or cell-permeable probe development.

Sourcing Strategy for Multi-Batch Research Programs Requiring Defined Purity Grades

For academic or industrial laboratories conducting multi-stage research programs—where early-stage exploratory chemistry tolerates 95% purity but late-stage biological assays require ≥97% purity—the availability of 2,5-dibromo-N-methylpentanamide across a purity gradient (95%, 97%, and 98%) from multiple independent vendors enables cost-optimized, stage-appropriate procurement without changing compound identity [1][2]. In contrast, the closest N-substituted analogs (N,N-dimethyl and N-cyclohexyl) are available only at 95% purity from fewer sources, creating a purity ceiling and supply concentration risk for projects requiring higher-grade material. The ability to graduate from 95% to 98% purity within the same compound scaffold simplifies analytical bridging and ensures continuity of structure-activity relationship (SAR) interpretation across project stages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dibromo-N-methylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.